5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.14264148 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pyrimidine Derivatives in Scientific Research
Pyrimidine compounds, including derivatives and intermediates, play a crucial role in various fields, including pharmaceutical and chemical industries. They serve as key intermediates in the synthesis of numerous active compounds, showcasing their broad utility across different applications (Shan Hou et al., 2016). This underscores the significance of pyrimidine and its derivatives in medicinal chemistry and drug design, offering potential routes for the development of therapeutic agents.
Pyrrole Compounds in Material Science
Pyrrole derivatives have been explored for their application in material science, notably in the synthesis of novel polyimides. These materials exhibit strong and flexible properties, good thermal stability, and outstanding mechanical properties, making them suitable for various technological applications (Xiaolong Wang et al., 2006). The research into pyrrole-containing compounds suggests their potential in developing new materials with specialized properties.
Bioconjugation Tools
5-Methylene pyrrolones, closely related to the pyrrole component of the specified compound, have been identified as highly thiol-specific and tracelessly removable bioconjugation tools. They offer significant stability and specificity, making them valuable in the controlled release of conjugated cargo and temporary thiol protection, which could be relevant in drug delivery and biomolecular research (Yingqian Zhang et al., 2017).
Antimicrobial Agents
Research into pyrrole derivatives has also identified their potential as antimicrobial agents. Synthesis of specific pyrrole-3-carboxylate derivatives has demonstrated in vitro antimicrobial activities, indicating the utility of such compounds in developing new antimicrobial therapies (M. Hublikar et al., 2019).
Organic Phosphors
Bis-pyrimidine-based organic phosphors have been synthesized and shown to exhibit pure yellow emissions, highlighting their potential in optoelectronic applications. Such materials could be used in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Vinod Kumar et al., 2014).
Properties
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-5-6-8-16(11)22-12(2)9-14(13(22)3)10-15-17(23)20-19(25)21(4)18(15)24/h5-10H,1-4H3,(H,20,23,25)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDOJQXDKQOJS-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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